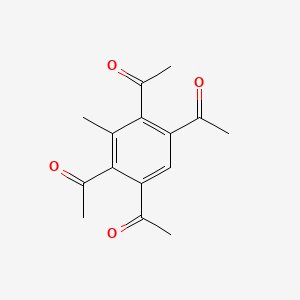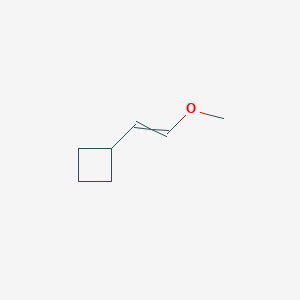
(2-Methoxyethenyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyethenyl)cyclobutane is an organic compound that features a cyclobutane ring with a methoxyethenyl substituent Cyclobutanes are cyclic hydrocarbons with four carbon atoms arranged in a square-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethenyl)cyclobutane can be achieved through several methods. One common approach involves the [2 + 2] cycloaddition reaction, where two alkenes react to form the cyclobutane ring. This reaction can be catalyzed by light or specific catalysts to achieve the desired product . Another method involves the intramolecular ring closure of suitable precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale [2 + 2] cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethenyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxyethenyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated cyclobutane derivatives .
Scientific Research Applications
(2-Methoxyethenyl)cyclobutane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methoxyethenyl)cyclobutane involves its interaction with molecular targets through its reactive functional groups. The methoxyethenyl group can participate in various chemical reactions, influencing the compound’s behavior and effects. The pathways involved depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cyclic hydrocarbon with four carbon atoms.
Methoxyethene: An alkene with a methoxy group attached.
Cyclopentane: A five-membered cyclic hydrocarbon with similar reactivity
Uniqueness
This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
90253-03-5 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-methoxyethenylcyclobutane |
InChI |
InChI=1S/C7H12O/c1-8-6-5-7-3-2-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
GXQKSVPQTBHNSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)

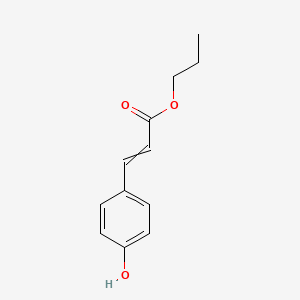
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
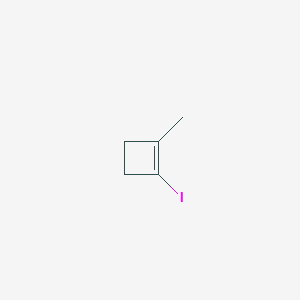
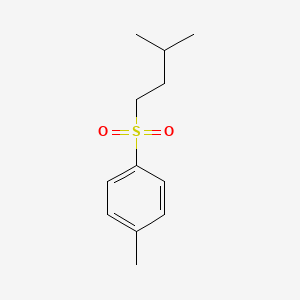

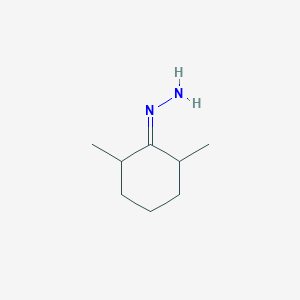
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)

